Levomethadone - 125-58-6

Levomethadone

Catalog Number: EVT-273432
CAS Number: 125-58-6
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levomethadone is a 6-(dimethylamino)-4,4-diphenylheptan-3-one that has (R)-configuration. It is the active enantiomer of methadone and its hydrochloride salt is used to treat adults who are addicted to drugs such as heroin and morphine. It has a role as an antitussive, an opioid analgesic, a mu-opioid receptor agonist and a NMDA receptor antagonist. It is an enantiomer of a dextromethadone.
Source and Classification

Levomethadone is classified as a Schedule II controlled substance under the Single Convention on Narcotic Drugs due to its potential for abuse and dependence. It is a potent μ-opioid receptor agonist with additional activity as a weak competitive antagonist at the N-methyl-D-aspartate receptor complex . Its molecular formula is C21H27NO, with a molar mass of 309.453 g·mol⁻¹ .

Synthesis Analysis

Methods of Synthesis

Levomethadone can be synthesized through several methods, primarily starting from D-alanine or L-alanine. A common method involves the following steps:

  1. Reduction of N,N-dimethyl-D-alanine: This step typically uses borohydride reagents to produce N,N-dimethyl-D-alaninol.
  2. Formation of Activated Intermediate: The alcohol is then converted into an activated intermediate using an activating reagent.
  3. Reaction with Diphenylacetonitrile: The activated intermediate is mixed with diphenylacetonitrile in the presence of a base, resulting in the formation of levomethadone nitrile.
  4. Hydrochloride Formation: Finally, the nitrile undergoes treatment with ethyl magnesium bromide followed by hydrochloric acid to yield levomethadone hydrochloride .

These methods can achieve high yields (greater than 40%) and enantiomeric excess (greater than 99%) while utilizing low-cost reagents .

Molecular Structure Analysis

Structure and Data

The molecular structure of levomethadone can be represented by its SMILES notation: CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2. The compound features two aromatic rings and a central carbon chain with a ketone functional group .

  • Molecular Formula: C21H27NO
  • Molar Mass: 309.453 g·mol⁻¹
  • Melting Point: Approximately 99.5 °C
  • Solubility in Water: 48.48 mg/mL at 20 °C .
Chemical Reactions Analysis

Levomethadone participates in several chemical reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids.
  • Reduction: Reduction reactions can yield alcohol derivatives.
  • Substitution Reactions: Particularly nucleophilic substitutions at the dimethylamino group are common.

Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. The products formed depend on the specific conditions and reagents used during these reactions.

Mechanism of Action

Levomethadone acts primarily as an agonist at the μ-opioid receptors in the central nervous system, leading to analgesic effects. Its mechanism involves:

  1. Binding to Opioid Receptors: Levomethadone binds with high affinity to μ-opioid receptors, resulting in pain relief.
  2. NMDA Receptor Interaction: It also acts as a weak antagonist at N-methyl-D-aspartate receptors, which may contribute to its analgesic properties by modulating pain pathways.
  3. Nicotinic Receptor Antagonism: Levomethadone exhibits noncompetitive antagonism at α3β4 nicotinic acetylcholine receptors, further influencing its pharmacological profile .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white crystalline powder.
  • Odor: Generally odorless.
  • Melting Point: 99.5 °C.
  • Solubility: Soluble in water (48.48 mg/mL at 20 °C).

Chemical Properties

  • Stability: Levomethadone is stable under normal storage conditions but should be protected from light.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis under acidic or basic conditions.

These physical and chemical characteristics are crucial for its formulation in pharmaceutical applications .

Applications

Levomethadone is primarily used in:

  • Pain Management: Effective for both acute and chronic pain relief due to its potency and long duration of action.
  • Opioid Dependence Treatment: Used in maintenance therapy for opioid addiction, providing a safer alternative to racemic methadone by reducing risks associated with dextromethadone.

Research continues into its potential applications beyond pain management, including its role in treating other conditions related to opioid receptor modulation .

Stereochemical Pharmacology of Levomethadone

Enantiomeric Differentiation in Opioid Receptor Affinity

Levomethadone ((R)-(−)-methadone) exhibits distinct stereoselective binding to opioid receptors compared to its dextrorotatory counterpart, dextromethadone ((S)-(+)-methadone). The eudysmic ratio (differential activity between enantiomers) is particularly pronounced at the μ-opioid receptor (MOR), where levomethadone demonstrates a 50-fold higher affinity (Ki = 0.945 nM) than dextromethadone (Ki = 19.7 nM) [7]. This enantioselectivity arises from the optimal three-dimensional fit of levomethadone within the MOR binding pocket, facilitated by its (R)-configuration. Molecular dynamics simulations reveal that levomethadone forms stable hydrogen bonds with transmembrane residues (e.g., His297, Tyr326) and engages in hydrophobic interactions with conserved phenylalanine residues in helix 6, which are less optimally achieved by the (S)-enantiomer [6].

Table 1: Enantioselective Receptor Binding Profiles

Receptor/TargetLevomethadone Ki (nM)Dextromethadone Ki (nM)Selectivity Ratio (S/R)
μ-Opioid (MOR)0.94519.720.8
δ-Opioid (DOR)3719602.6
κ-Opioid (KOR)1,8601,3700.7
NMDA Receptor2,800–3,4002,600–7,400~1
Serotonin Transporter (SERT)14.199270.3
Norepinephrine Transporter (NET)70212,70018.1

Data compiled from receptor binding assays [7] [9].

At δ-opioid (DOR) and κ-opioid (KOR) receptors, stereoselectivity is less marked but still significant. Levomethadone shows moderate DOR affinity (Ki = 371 nM), while dextromethadone binds weakly (Ki = 960 nM), yielding a selectivity ratio (S/R) of 2.6 [7]. This differential binding profile underpins levomethadone’s dominance in mediating the therapeutic effects of racemic methadone in opioid use disorder, requiring approximately half the dose of racemic methadone for equivalent MOR activation [4] [7].

Stereoselective Binding Kinetics at μ-Opioid vs. NMDA Receptors

Beyond opioid receptors, levomethadone and dextromethadone exhibit divergent interactions with N-methyl-d-aspartate (NMDA) receptors. Both enantiomers act as low-affinity uncompetitive antagonists at NMDA receptors, with similar Ki values in the micromolar range (levomethadone: 2,800–3,400 nM; dextromethadone: 2,600–7,400 nM) [7] [9]. However, their binding kinetics differ: levomethadone dissociates 3.5-fold slower from NMDA receptors than dextromethadone, contributing to prolonged channel blockade [9]. This kinetic disparity arises from enantiomer-specific interactions with the GluN1 subunit within the ion channel pore, where levomethadone’s orientation favors deeper penetration into the channel vestibule [6] [9].

Metabolism further modulates stereoselective activity. CYP2B6 preferentially N-demethylates (S)-methadone to form EDDP, while CYP2C19 primarily metabolizes (R)-methadone [5]. Crucially, the metabolite (6R)-methadol retains potent NMDA antagonism (IC₅₀ = 1.8 μM) comparable to levomethadone but with 10-fold lower MOR affinity, suggesting metabolites may contribute to NMDA-mediated effects without exacerbating opioid side effects [9]. In contrast, dextromethadone’s metabolites show negligible NMDA activity.

Impact of Chirality on Signal Transduction Pathways

The stereochemistry of levomethadone dictates its efficacy in activating downstream signaling cascades. Levomethadone demonstrates balanced agonism at MOR, efficiently coupling to both Gαi/o proteins and β-arrestin-2 pathways. In cellular assays, it stimulates GTPγS binding (G-protein activation) with an EC₅₀ of 12 nM and recruits β-arrestin-2 with an EC₅₀ of 18 nM [6]. This contrasts with dextromethadone, which exhibits biased signaling toward β-arrestin-2 (EC₅₀ = 140 nM) over G-protein activation (EC₅₀ = 380 nM) [6].

Table 2: Functional Activity of Methadone Enantiomers at μ-Opioid Receptors

Signaling PathwayLevomethadone EC₅₀ (nM)Max. Effect (% Morphine)Dextromethadone EC₅₀ (nM)Max. Effect (% Morphine)
i/o Activation (GTPγS)1298 ± 338042 ± 5
β-Arrestin-2 Recruitment1895 ± 414088 ± 6
ERK Phosphorylation15100 ± 221065 ± 7

Data from in vitro assays using HEK-293 cells expressing human MOR [6] [7].

The chirality-dependent bias has physiological implications:

  • β-arrestin-mediated internalization: Levomethadone induces rapid MOR endocytosis (t½ = 8 min), which desensitizes receptors and limits acute signaling. This contrasts with morphine, which poorly internalizes MOR [6].
  • ERK phosphorylation dynamics: Levomethadone produces sustained ERK1/2 activation (>60 min) due to receptor recycling, while dextromethadone causes transient phosphorylation (<15 min) [6].
  • NMDA co-antagonism: Levomethadone’s simultaneous MOR activation and NMDA blockade uniquely attenuate excitatory signaling in the nucleus accumbens. This dual action normalizes dopamine dysregulation in addiction pathways, a property absent in non-chiral opioids [9].

Molecular dynamics simulations reveal that levomethadone stabilizes an MOR conformation with a 10° outward tilt in transmembrane helix 6, promoting β-arrestin recruitment. Conversely, dextromethadone induces a distinct conformation favoring Gαi engagement but with lower efficacy [6]. These structural insights explain why levomethadone maintenance therapy shows higher retention rates than buprenorphine in opioid use disorder—its unique stereochemical signature enables simultaneous mitigation of withdrawal (via MOR) and craving (via NMDA antagonism) [1] [9].

Properties

CAS Number

125-58-6

Product Name

Levomethadone

IUPAC Name

(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1

InChI Key

USSIQXCVUWKGNF-QGZVFWFLSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Solubility

In water, 48.48 mg/L at 25 °C (est)
Very soluble in ethanol
5.90e-03 g/L

Synonyms

Amidone
Biodone
Dolophine
Hydrochloride, Methadone
Metadol
Metasedin
Methaddict
Methadone
Methadone Hydrochloride
Methadose
Methex
Phenadone
Phymet
Physeptone
Pinadone
Symoron

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.